6-Isobutyl-4-methylpyridin-3-amine
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Overview
Description
6-Isobutyl-4-methylpyridin-3-amine is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol It is a derivative of pyridine, characterized by the presence of an isobutyl group at the 6th position and a methyl group at the 4th position of the pyridine ring
Mechanism of Action
Target of Action
It’s known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its targets could be organoboron reagents or palladium (II) complexes .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in Suzuki–Miyaura coupling reactions . In this process, an organic group is transferred from boron to palladium . This reaction is facilitated by the mild and functional group tolerant conditions of the Suzuki–Miyaura coupling .
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which this compound plays a role, is a critical pathway in the synthesis of various organic compounds .
Pharmacokinetics
The ADME properties of 6-Isobutyl-4-methylpyridin-3-amine are as follows :
- Absorption : The compound has high gastrointestinal absorption .
- Distribution : It is predicted to be BBB permeant, meaning it can cross the blood-brain barrier .
The compound’s lipophilicity (Log Po/w) is 2.04, which can impact its bioavailability .
Result of Action
Its role in suzuki–miyaura coupling reactions contributes to the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Isobutyl-4-methylpyridin-3-amine can be synthesized through various synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and boronic acid derivatives to form carbon-carbon bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency . The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Isobutyl-4-methylpyridin-3-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted pyridine derivatives .
Scientific Research Applications
6-Isobutyl-4-methylpyridin-3-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridin-3-amine: Lacks the isobutyl group, resulting in different chemical properties and reactivity.
6-Isobutylpyridin-3-amine: Lacks the methyl group, which may affect its biological activity and applications.
Uniqueness
6-Isobutyl-4-methylpyridin-3-amine is unique due to the presence of both isobutyl and methyl groups on the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-methyl-6-(2-methylpropyl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7(2)4-9-5-8(3)10(11)6-12-9/h5-7H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZKQCILLYRWNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1N)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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